molecular formula C24H20N2O3 B584438 1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide CAS No. 1797824-77-1

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

Cat. No.: B584438
CAS No.: 1797824-77-1
M. Wt: 384.435
InChI Key: FOBMGUSXZUSCEO-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A related compound, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one-pot three-component strategy. This compound, along with its ethyl variant, was characterized using FT-IR, NMR spectroscopy, TOF-MS spectrometry, and X-ray diffraction analyses. These compounds demonstrate monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were also performed to probe structural properties and to understand their stability and reactivity (Ahmed et al., 2016).

Antitumor Properties

  • New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and evaluated for antitumor properties. These compounds showed promise as new anticancer agents after screening within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Radical Cyclization Studies

  • Research involving N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides has shown that these compounds undergo 5-endo-trig radical cyclization. This provides a general access to 5-membered lactams, which is valuable for the synthesis of several alkaloids (Ikeda et al., 2001).

Synthesis of Cannabinoid Receptor Ligands

  • A series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands. The fluorinated derivative from this series exhibited significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).

Antimicrobial Activity

  • N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened for antimicrobial activity. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Properties

IUPAC Name

2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBMGUSXZUSCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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